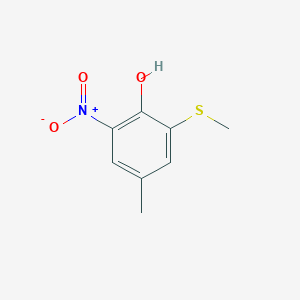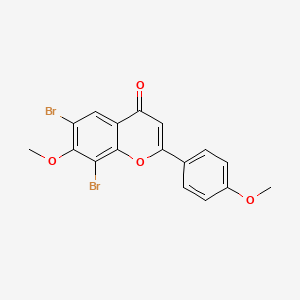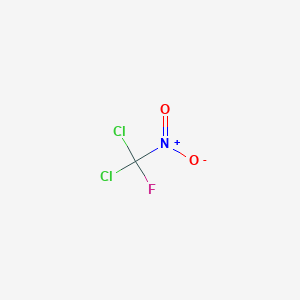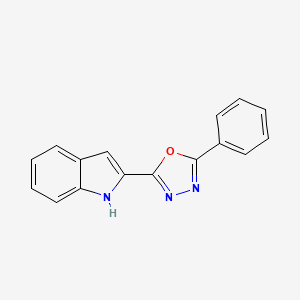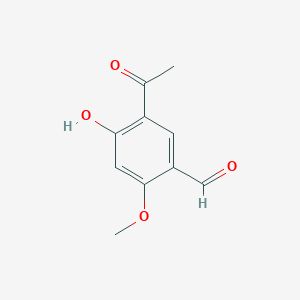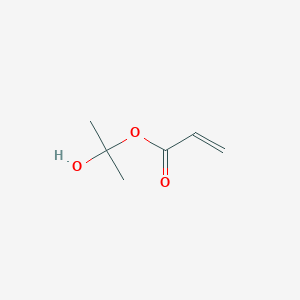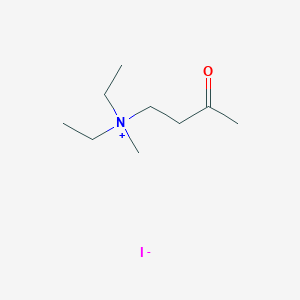![molecular formula C9H14N2S B14659357 2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol CAS No. 49850-74-0](/img/structure/B14659357.png)
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol is a compound that features a pyridine ring attached to an ethylamine chain, which is further connected to an ethanethiol group. This compound is of interest due to its unique structure, which combines the properties of pyridine, amine, and thiol groups, making it versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. A nucleophilic substitution reaction with trimethylsilyl cyanide follows, resulting in a nitrile intermediate. Finally, the nitrile is reduced using sodium and ammonium chloride in ethanol to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol involves its interaction with specific molecular targets. As a histamine agonist, it binds to and activates histamine receptors, particularly the H1 subtype . This activation can lead to various physiological responses, including vasodilation and increased vascular permeability. Additionally, its thiol group can interact with metal ions, making it useful in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethyl)pyridine: Similar structure but lacks the thiol group.
2-(2-Pyridyl)ethylamine: Another related compound with similar properties but different functional groups.
Uniqueness
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol is unique due to the presence of both amine and thiol groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in both synthetic chemistry and biological research.
Eigenschaften
CAS-Nummer |
49850-74-0 |
|---|---|
Molekularformel |
C9H14N2S |
Molekulargewicht |
182.29 g/mol |
IUPAC-Name |
2-(2-pyridin-2-ylethylamino)ethanethiol |
InChI |
InChI=1S/C9H14N2S/c12-8-7-10-6-4-9-3-1-2-5-11-9/h1-3,5,10,12H,4,6-8H2 |
InChI-Schlüssel |
BGZXZJGBUGCVLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCNCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14659285.png)
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)


